molecular formula C22H22N6O B2398218 (2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415538-43-9

(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No.: B2398218
CAS No.: 2415538-43-9
M. Wt: 386.459
InChI Key: GTNFUGLAXKRWQJ-UHFFFAOYSA-N
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Description

(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone: is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole and benzimidazole structures. One common synthetic route includes the following steps:

  • Formation of the Benzimidazole Core: : This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

  • Introduction of the Triazole Ring: : The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

  • Coupling of the Two Rings: : The final step involves the coupling of the benzimidazole and triazole rings using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium(VI) oxide (CrO₃)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Amines, alcohols, and suitable solvents

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : The compound and its derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other triazole and benzimidazole derivatives. Similar compounds include:

  • Fluconazole: : A well-known antifungal agent with a triazole ring.

  • Rifampicin: : An antibiotic with a benzimidazole core.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of (2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone .

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-15(2)21-24-18-10-6-7-11-20(18)27(21)17-13-26(14-17)22(29)19-12-23-28(25-19)16-8-4-3-5-9-16/h3-12,15,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNFUGLAXKRWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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